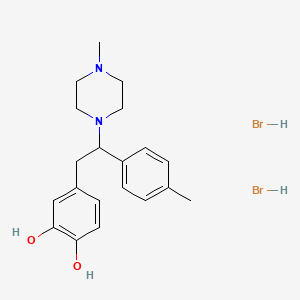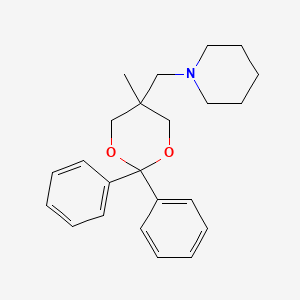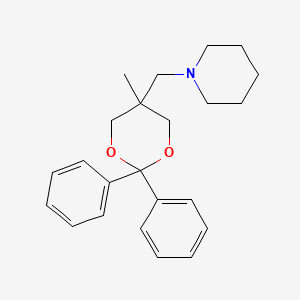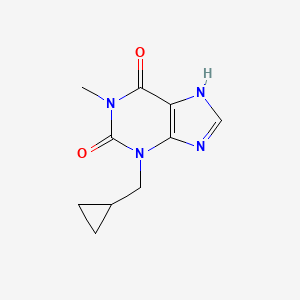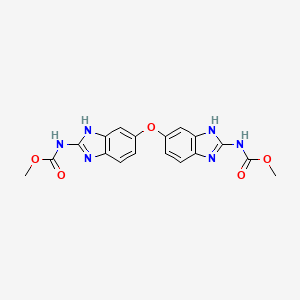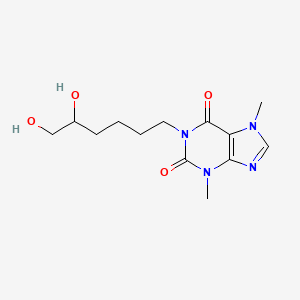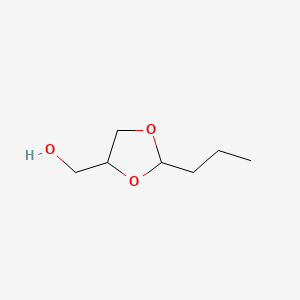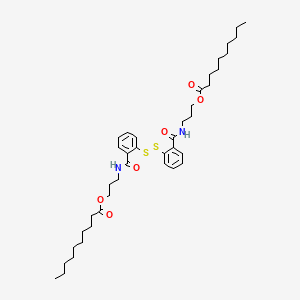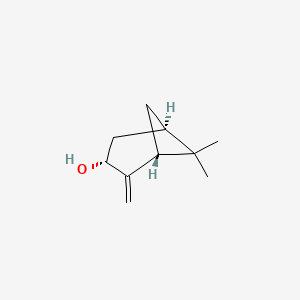
Isopinocarveol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopinocarveol is an organic compound with the molecular formula C10H16O. It is a bicyclic monoterpenoid, which means it is derived from two isoprene units and contains a hydroxyl group as a substituent. This compound exists in different stereoisomeric forms, including trans-isopinocarveol and cis-isopinocarveol. It is naturally found in various plant species and is a component of several essential oils .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Isopinocarveol can be synthesized by heating a mixture of turpentine, selenium dioxide, and hydrogen peroxide. In this reaction, selenium dioxide acts as a catalyst, while hydrogen peroxide oxidizes the pinene found in turpentine. The other components in the turpentine remain unreacted .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: Isopinocarveol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pinocarvone.
Reduction: Reduction reactions can convert it into pinocarveol.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products:
Oxidation: Pinocarvone
Reduction: Pinocarveol
Substitution: Various substituted derivatives depending on the reagent used
Aplicaciones Científicas De Investigación
Isopinocarveol has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other complex organic molecules.
Biology: Studies have explored its role in plant metabolism and its presence in essential oils.
Medicine: Research is ongoing to investigate its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: It is used as a flavoring agent in the food industry and as a fragrance component in the cosmetic industry
Mecanismo De Acción
The mechanism of action of isopinocarveol involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to various physiological effects. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes. The exact molecular pathways involved are still under investigation .
Comparación Con Compuestos Similares
Pinocarveol: Another bicyclic monoterpenoid with similar structural features but different stereochemistry.
Pinocarvone: An oxidized form of isopinocarveol.
Myrtenol: A related monoterpenoid with a similar bicyclic structure.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of a hydroxyl group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its presence in essential oils make it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
6712-79-4 |
|---|---|
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
(1R,3R,5R)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol |
InChI |
InChI=1S/C10H16O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h7-9,11H,1,4-5H2,2-3H3/t7-,8+,9-/m1/s1 |
Clave InChI |
LCYXQUJDODZYIJ-HRDYMLBCSA-N |
SMILES isomérico |
CC1([C@@H]2C[C@H]1C(=C)[C@@H](C2)O)C |
SMILES canónico |
CC1(C2CC1C(=C)C(C2)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


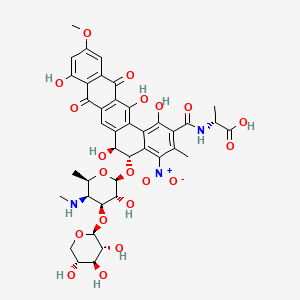
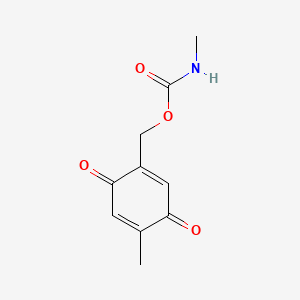
![3-(Ethylimino)-6,8-dimethyl-2,4-dithia-6,8-diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B12787742.png)
